Clinical Development Stage and Regulatory Validation vs. Research-Only eIF4A Modulators
Zotatifin is the only eIF4A inhibitor in active Phase 1/2 clinical development with an FDA Fast Track designation. The combination of zotatifin (0.07 mg/kg IV two weeks on/one week off) with fulvestrant and abemaciclib has received Fast Track status for ER+/HER2− advanced breast cancer, based on demonstrated clinical activity [1]. In a Phase 1/2 dose expansion study, 26% (5/19) of heavily pretreated patients achieved a confirmed partial response [2]. In contrast, comparators such as silvestrol, CR-1-31B, and MG-002 are not in clinical development and lack human safety and efficacy data [3].
| Evidence Dimension | Clinical development status |
|---|---|
| Target Compound Data | Phase 1/2 clinical trial ongoing; FDA Fast Track designation for combination therapy in ER+/HER2− breast cancer; 26% ORR in heavily pretreated patients |
| Comparator Or Baseline | Silvestrol, CR-1-31B, MG-002: Preclinical research stage only; no clinical data |
| Quantified Difference | Zotatifin is the only eIF4A inhibitor with human clinical efficacy and safety data; comparators lack any clinical exposure |
| Conditions | Phase 1/2 dose expansion study (NCT04092673) in metastatic breast cancer |
Why This Matters
For translational research or clinical trial design, only Zotatifin provides a validated human pharmacokinetic, pharmacodynamic, and safety reference, eliminating the unknown risk profile inherent to research-grade eIF4A inhibitors.
- [1] FDA Fast Tracks eFFECTOR Therapeutics' Zotatifin Combo for ER+/HER2– Breast Cancer. PharmExec. March 10, 2026. View Source
- [2] Rosen EY, Sharma M, Berz D, et al. Abstract PO5-05-03: Phase 1/2 Dose Expansion Study Evaluating First-In-Class eIF4A Inhibitor Zotatifin in Patients with ER+ Metastatic Breast Cancer. Cancer Res. 2024;84(9_Supplement):PO5-05-03. doi:10.1158/1538-7445.SABCS23-PO5-05-03 View Source
- [3] Ernst JT, et al. J Med Chem. 2020;63(11):5879-5955. (Silvestrol and other rocaglates are noted as preclinical tools only) View Source
